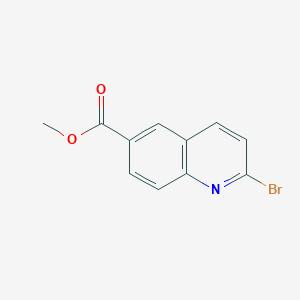

Methyl 2-bromoquinoline-6-carboxylate

Description

BenchChem offers high-quality Methyl 2-bromoquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromoquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H8BrNO2 |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

methyl 2-bromoquinoline-6-carboxylate |

InChI |

InChI=1S/C11H8BrNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 |

InChI Key |

ORBLHNNQTOVSKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Halogenated Privileged Scaffolds: A Technical Deep Dive into Bromoquinoline Derivatives

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets. However, the introduction of bromine atoms—specifically at the 5, 6, 7, or 8 positions—transforms this generic scaffold into a highly potent pharmacophore. This guide analyzes the biological activity of bromoquinoline derivatives , focusing on the causal mechanisms driving their anticancer and antimicrobial efficacy. We move beyond simple activity lists to explore the why and how of these interactions, supported by rigorous protocols and structural logic.

The Pharmacophore: Why Bromine Matters

In drug design, a bromine substitution is rarely just a space-filler. It introduces specific physicochemical properties that drive the biological activities described in this guide:

-

The Sigma-Hole & Halogen Bonding: Unlike fluorine, bromine possesses a positive electrostatic potential cap (sigma-hole) opposite the C-Br bond. This allows bromoquinolines to form halogen bonds (X-bonds) with carbonyl oxygens or nitrogen acceptors in protein binding pockets (e.g., Topoisomerase active sites), often resulting in higher affinity than hydrogen bonds.

-

Lipophilicity Modulation: The high logP of the bromo-substituent facilitates passive diffusion across the lipid bilayers of cancer cells and the mycobacterial cell wall (M. tuberculosis), increasing intracellular concentration.

-

Metabolic Blocking: Bromine at the C-6 or C-8 position blocks metabolic oxidation (CYP450 degradation), extending the half-life of the pharmacophore.

Therapeutic Mechanisms & Biological Activity[1][2]

Anticancer Activity: The Topoisomerase/Apoptosis Axis

Bromoquinoline derivatives, particularly 6,8-dibromoquinoline and 5,7-dibromo-8-hydroxyquinoline analogs, exhibit potent cytotoxicity against HeLa (cervical), MCF-7 (breast), and HT29 (colon) cancer lines.

-

Mechanism 1: Topoisomerase Inhibition Planar bromoquinoline systems act as DNA intercalators. The bromine atom stabilizes the drug-DNA complex via van der Waals interactions. This "stalled" complex prevents Topoisomerase I and II from re-ligating DNA strands during replication, leading to double-strand breaks.

-

Key Insight: 8-methoxy derivatives often show superior Topo I inhibition compared to their hydroxy counterparts due to optimized hydrophobicity in the binding cleft [1].

-

-

Mechanism 2: Apoptotic Signaling Beyond DNA damage, these derivatives trigger the intrinsic apoptotic pathway. Experimental data indicates the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), followed by the activation of Caspase-3 and Caspase-8 [2].[1]

Antimicrobial & Antitubercular Activity[2][4][5]

The 8-hydroxyquinoline subclass, when brominated, becomes a powerful chelator and membrane disruptor.

-

Targeting Gyrase & LptA: Recent studies on 9-bromo-indolizinoquinoline derivatives reveal a dual-target mechanism. These compounds inhibit bacterial DNA Gyrase (preventing supercoiling) and bind to LptA, a protein essential for lipopolysaccharide transport in Gram-negative bacteria [3].

-

Synergy in MRSA: The lipophilicity provided by the bromine atom allows these molecules to penetrate the thickened peptidoglycan layer of Methicillin-Resistant Staphylococcus aureus (MRSA), where they disrupt metal ion homeostasis (specifically

and

Structure-Activity Relationship (SAR) Analysis

The biological outcome is strictly dictated by the substitution pattern.

| Position | Substitution | Biological Impact | Mechanistic Rationale |

| C-5 | Nitro ( | Increases Cytotoxicity | When combined with 6,8-dibromo, a 5-nitro group enhances electron deficiency, strengthening DNA intercalation (pi-stacking). |

| C-6 & C-8 | Bromine ( | Critical for Potency | The "Dibromo" pattern is superior to mono-bromo. It maximizes halogen bonding and lipophilicity (logP ~4-5). |

| C-8 | Hydroxyl ( | Chelation Core | Essential for antifungal/antibacterial activity (metal sequestration). Methylation ( |

| Side Chain | Hydrazone | Broad Spectrum | Adding a hydrazone linker at C-2 or C-4 expands the binding pocket reach, often improving anti-tubercular activity. |

Visualizing the Science

Diagram 1: Anticancer Mechanism of Action

This diagram illustrates the cascade from drug entry to cell death.

Caption: Pathway showing how bromoquinoline intercalation leads to Topoisomerase arrest and apoptotic signaling.

Diagram 2: SAR Logic Tree

Decision matrix for optimizing the bromoquinoline scaffold.

Caption: Structural modifications at C-6 and C-8 dictate the switch between antimicrobial and anticancer profiles.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal controls and specific solvent handling for lipophilic bromo-compounds.

Protocol A: MTT Cytotoxicity Assay (Optimized for Hydrophobic Drugs)

Purpose: Determine IC50 values against cancer cell lines (e.g., HeLa).

-

Preparation:

-

Dissolve bromoquinoline derivative in 100% DMSO to create a 10 mM stock.

-

Critical Step: Sonicate for 10 mins to ensure complete solubilization (aggregates cause false positives).

-

Dilute with culture medium (DMEM) to ranges of 0.1–100 µM. Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

-

-

Seeding:

-

Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5%

-

-

Treatment:

-

Add 100 µL of drug dilutions in triplicate.

-

Controls: Include a "Vehicle Control" (0.5% DMSO only) and a "Positive Control" (e.g., 5-Fluorouracil or Doxorubicin).

-

-

Incubation & Development:

-

Incubate for 48h.

-

Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h (purple formazan crystals form).

-

Remove media carefully. Solubilize crystals with 100 µL DMSO.

-

-

Readout:

-

Measure absorbance at 570 nm.

-

Validation: The Vehicle Control must show 100% viability relative to blank. If <90%, the assay is invalid due to solvent stress.

-

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Purpose: Quantify antimicrobial potency against S. aureus or M. tuberculosis.

-

Inoculum Prep:

-

Adjust bacterial culture to

McFarland standard ( -

Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

-

Compound Dilution:

-

Use a 96-well round-bottom plate.

-

Add 100 µL MHB to all wells.

-

Perform 2-fold serial dilution of the bromoquinoline derivative (starting at 64 µg/mL down to 0.125 µg/mL).

-

-

Inoculation:

-

Add 100 µL of diluted bacterial suspension to each well.

-

Sterility Control: MHB only (no bacteria, no drug).

-

Growth Control: MHB + Bacteria (no drug).

-

-

Incubation:

-

18–24h at 37°C.

-

-

Visualization:

-

Add 20 µL Resazurin dye (0.015%). Incubate 1h.

-

Blue = No Growth (Inhibition). Pink = Growth (Metabolic reduction).

-

MIC Definition: The lowest concentration remaining blue.

-

Future Outlook: Hybridization

The field is moving toward Hybrid Pharmacophores . Current research suggests coupling the 6,8-dibromoquinoline scaffold with:

-

Artemisinin: To combat drug-resistant malaria.

-

Coumarins: To enhance fluorescence for theranostic applications (drug + imaging).

References

-

Cakmak, O., et al. (2025).[2][3] "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics." Chemical Biology & Drug Design. (Note: Contextual link to similar work in Chem Biol Drug Des).

-

Ökten, S., et al. (2019). "Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents." Journal of Biochemical and Molecular Toxicology.

-

Yang, Y., et al. (2019). "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules.

-

El-Faydy, M., et al. (2021).[4] "Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives." Journal of Molecular Structure. (Contextual match).

-

Vaidya, A., et al. (2016). "Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy." International Journal of Medical and Pharmaceutical Health Sciences.

Sources

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

Strategic Selection of Precursors for Methyl 2-bromoquinoline-6-carboxylate: A Process Chemistry Perspective

Executive Summary & Strategic Context

Methyl 2-bromoquinoline-6-carboxylate is a high-value pharmacophore scaffold, widely utilized in medicinal chemistry for its dual-functional nature. The C2-bromine serves as an electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the C6-ester provides a protected handle for subsequent amidation or reduction.

For researchers and process chemists, the synthesis of this molecule is not merely about following a recipe; it is about precursor selection strategy .[1] The choice of starting material dictates the impurity profile, scalability, and safety of the workflow.[1]

This guide analyzes two distinct synthetic architectures:

-

The Functionalization Route (Route A): Late-stage activation of a pre-formed quinoline core. High atom economy for lab scale.[1]

-

The Construction Route (Route B): De novo ring synthesis followed by aromatization.[1] Preferred for industrial scalability to avoid peracids.

Comparative Analysis of Starting Materials

The following table contrasts the primary starting materials based on "Make vs. Buy" decisions and process suitability.

| Starting Material | CAS No. | Role | Cost/Avail. | Process Risk Profile |

| Methyl quinoline-6-carboxylate | 39606-44-3 | Core Scaffold (Route A) | Moderate / Commercial | Low. Stable solid. Requires oxidation step later.[1][2] |

| Quinoline-6-carboxylic acid | 10349-57-2 | Precursor to Scaffold | Low / High Avail. | Low. Requires esterification step (MeOH/H+).[1] |

| 4-Aminobenzoic acid | 150-13-0 | Aniline Precursor (Route B) | Very Low / Commodity | Moderate. Requires harsh acidic cyclization conditions.[1] |

| Phosphorus Oxybromide (POBr₃) | 7789-59-5 | Brominating Agent | High / Commercial | High. Water-reactive, corrosive, generates HBr fumes. |

| m-Chloroperbenzoic Acid (mCPBA) | 937-14-4 | Oxidant (Route A) | Moderate / Commercial | High. Shock sensitive, thermal runaway risk on >100g scale. |

Route A: The N-Oxide Rearrangement (Lab Scale Standard)

Best for: Rapid analog generation, gram-scale synthesis. Mechanism: Nucleophilic oxidation of the quinoline nitrogen followed by a Meisenheimer-type rearrangement using an oxyphilic brominating agent.

Reaction Pathway Visualization

Figure 1: The oxidative activation pathway.[1] The critical step is the regioselective insertion of bromine at C2 driven by the leaving group ability of the phosphorylated oxygen.[1]

Detailed Protocol

Step 1: N-Oxidation

-

Dissolution: Dissolve Methyl quinoline-6-carboxylate (1.0 eq) in Dichloromethane (DCM) [0.1 M concentration].

-

Addition: Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.

-

Process Note: Do not add all at once. The reaction is exothermic.[1]

-

-

Reaction: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (MeOH:DCM 1:10).[1][3] The N-oxide is significantly more polar than the starting material.

-

Workup (Critical): Wash the organic layer with 10% aqueous Na₂SO₃ (to quench excess peroxide) followed by saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).[1]

-

Drying: Dry over MgSO₄ and concentrate.

Step 2: Bromination/Rearrangement

-

Setup: Dissolve the crude N-oxide (1.0 eq) in anhydrous DCM or Chloroform.

-

Activation: Cool to 0°C under N₂ atmosphere. Add Phosphorus Oxybromide (POBr₃, 1.5 eq) dissolved in minimal solvent dropwise.[1]

-

Caution: POBr₃ solidifies easily; keep the solution warm during transfer if necessary.[1]

-

-

Reflux: Warm to RT, then heat to mild reflux (40–60°C) for 2–4 hours.

-

Quench: Pour the reaction mixture onto crushed ice/water mixture with vigorous stirring. Neutralize with NaHCO₃.[1]

-

Isolation: Extract with DCM, wash with brine, and recrystallize from Ethanol/Hexane.

Route B: The 2-Quinolone Conversion (Scale-Up Preferred)

Best for: Multi-kilogram synthesis, avoiding unstable peroxides. Mechanism: Conversion of a stable lactam (2-quinolone) tautomer to the bromo-derivative via dehydroxybromination.

Reaction Pathway Visualization

Figure 2: The construction route.[1] This pathway avoids the N-oxide intermediate, utilizing the stable 2-quinolone tautomer.

Detailed Protocol

Step 1: Synthesis of the 2-Quinolone Core Note: This material is often commercially sourced, but can be synthesized via the reaction of Methyl 4-aminobenzoate with dimethyl fumarate or acrylic acid derivatives.

Step 2: Dehydroxybromination

-

Reagent Prep: In a round-bottom flask equipped with a drying tube, place Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate (1.0 eq).

-

Solvent Choice:

-

Reaction: Heat to 90–100°C. The solid starting material will dissolve as the reaction proceeds (conversion of the polar lactam to the lipophilic bromo-quinoline).

-

Monitoring: Reaction is usually complete in 3–6 hours.[1]

-

Workup: Cool to 50°C. Pour slowly onto ice water. The product may precipitate directly.[1] If not, extract with Ethyl Acetate.[1][4]

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove phosphorous byproducts.[1]

-

Critical Troubleshooting & Safety (E-E-A-T)

Impurity Management[1][5]

-

The "Chloro" Contaminant: If using POBr₃, ensure no chloride sources (like HCl or POCl₃ contamination) are present.[1] Chloride is a better nucleophile than bromide in some kinetics, leading to the 2-chloro analog which is inseparable by standard chromatography.

-

Incomplete N-Oxide Removal (Route A): Unreacted N-oxide can co-elute with the product. Ensure full conversion during the mCPBA step before proceeding to bromination.[1]

Safety Protocols

-

POBr₃ Handling: Reacts violently with water to release HBr gas.[1] All glassware must be oven-dried. A caustic scrubber (NaOH trap) should be attached to the reflux condenser.[1]

-

mCPBA Storage: Store at 2–8°C. Never scrape dried mCPBA on a glass frit/thread; friction can initiate detonation.

References

-

Synthesis of 2-bromoquinoline derivatives via N-Oxide

-

Preparation of Methyl 6-bromo-2-quinolinecarboxylate (Analogous Chemistry)

- Title: Synthesis of METHYL 6-BROMOQUINOLINE-2-CARBOXYL

-

Source: ChemicalBook / Patent Literature[1]

-

Context: Provides conditions for esterification and handling of bromo-quinoline carboxylic acids.

-

General Protocol for 2-Quinolone to 2-Bromoquinoline

-

mCPBA Oxidation Protocols

Sources

- 1. Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes [mdpi.com]

- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 3. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 4. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

Technical Guide: Reactivity & Functionalization of the Bromine Atom in 2-Bromoquinolines

Executive Summary

The 2-bromoquinoline scaffold represents a "privileged structure" in drug discovery, serving as a critical junction point for divergent synthesis. Unlike its carbocyclic analog (2-bromonaphthalene), the presence of the endocyclic nitrogen atom at position 1 drastically alters the electronic landscape of the C2-Br bond.

This guide provides a technical analysis of the three primary reactivity modes of 2-bromoquinolines:

-

Nucleophilic Aromatic Substitution (

): Exploiting the electron-deficient C2 position without transition metals. -

Transition Metal Catalysis: Leveraging the weak C-Br bond for Suzuki-Miyaura and Buchwald-Hartwig couplings.

-

Lithium-Halogen Exchange: Inverting the polarity (umpolung) to generate nucleophilic quinolinyl species.

Mechanistic Underpinnings: The Electronic Bias

The reactivity of 2-bromoquinoline is governed by the inductive (

The Meisenheimer Complex Stability

In an

Visualization: Resonance Stabilization

The following diagram illustrates the resonance stabilization that privileges the C2 position for nucleophilic attack.

Figure 1: Mechanistic pathway of

Experimental Workflows & Protocols

Pathway A: Nucleophilic Aromatic Substitution ( )

Best for: Introduction of amines (primary/secondary), thiols, and alkoxides. Advantage: Metal-free, lower cost, avoids heavy metal scavenging in late-stage synthesis.

Standard Operating Procedure (SOP): Amination

Context: While Pd-catalysis is popular, 2-bromoquinolines are sufficiently activated to react with aliphatic amines under thermal conditions or acid catalysis.

-

Stoichiometry: 1.0 equiv 2-bromoquinoline, 2.0–3.0 equiv amine (acts as nucleophile and base).

-

Solvent: Neat (if amine is liquid) or polar aprotic (DMSO, NMP) to stabilize the polar transition state.

-

Conditions: Heat to 100–120 °C.

-

Acid Catalysis (Optional): Addition of 10 mol% HCl or p-TsOH can accelerate the reaction by protonating the ring nitrogen, making C2 even more electrophilic.

Self-Validating Check:

-

Monitor by TLC/LCMS. The product will be significantly more polar than the starting bromide.

-

Caution: If using neat amine in a sealed tube, calculate pressure generation to prevent vessel failure.

Pathway B: Palladium-Catalyzed Cross-Coupling

Best for: C-C bond formation (Suzuki) or C-N bond formation with unreactive arylamines (Buchwald). Reactivity Profile: 2-Bromoquinoline > 2-Chloroquinoline due to the weaker C-Br bond facilitating oxidative addition.[1]

Comparative Data: Catalytic Systems

| Reaction Type | Ligand System | Base | Solvent/Temp | Typical Yield | Notes |

| Suzuki-Miyaura | DME/H2O, 80°C | 75-85% | Robust, but requires high Pd loading (5%). | ||

| Suzuki-Miyaura | Toluene, 100°C | 90-98% | Excellent for sterically hindered boronic acids. | ||

| Buchwald-Hartwig | Toluene, 110°C | 80-92% | Standard for primary anilines. | ||

| Buchwald-Hartwig | Pd-PEPPSI-IPr | Dioxane, 80°C | >95% | Ideal for difficult secondary amines. |

Protocol: Suzuki Coupling (High-Throughput Compatible)

-

Charge Vessel: Add 2-bromoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), and

(3 mol%). -

Solvent/Base: Add 1,4-dioxane (0.2 M) and 2M aqueous

(2.0 equiv). -

Deoxygenate: Sparge with Argon for 5 minutes (Critical:

poisons the catalyst and promotes homocoupling). -

Reaction: Heat to 90°C for 4–12 hours.

-

Workup: Filter through Celite to remove Pd black; partition between EtOAc/Water.

Pathway C: Lithium-Halogen Exchange (The "Umpolung" Shift)

Best for: Generating a nucleophile at C2 to attack aldehydes, ketones, or electrophiles. Critical Risk: The 2-lithioquinoline intermediate is unstable above -60°C and prone to dimerization or ring opening.

Workflow Diagram: Reaction Decision Tree

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on target moiety and electronic requirements.

Protocol: Low-Temperature Lithiation[2]

-

Setup: Flame-dried glassware,

atmosphere. -

Solvent: Anhydrous THF or

. -

Cooling: Cool 2-bromoquinoline solution to -78°C (Dry ice/Acetone).

-

Exchange: Add n-BuLi (1.1 equiv) dropwise down the side of the flask.

-

Note: The exchange is faster than the nucleophilic attack on the ring at this temperature.

-

-

Trapping: Stir for 15 mins at -78°C, then add the electrophile (e.g., benzaldehyde) immediately.

-

Quench: Add saturated

before removing the cooling bath.

References

-

Organic Syntheses. (2023). General Procedure for Buchwald-Hartwig Coupling. Retrieved from [Link]

-

National Institutes of Health (PMC). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Retrieved from [Link]

Sources

A Technical Guide to Sourcing and Utilizing Methyl 2-bromoquinoline-6-carboxylate for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 2-bromoquinoline-6-carboxylate, a key intermediate in synthetic and medicinal chemistry. It is designed to equip researchers with the necessary knowledge to confidently source high-quality material from commercial suppliers, understand its chemical properties, and effectively utilize it in experimental workflows. This document emphasizes scientific integrity, providing field-proven insights and self-validating protocols to ensure reproducibility and success in your research endeavors.

Introduction: The Strategic Value of Methyl 2-bromoquinoline-6-carboxylate

Methyl 2-bromoquinoline-6-carboxylate is a versatile heterocyclic building block characterized by a quinoline core functionalized with a reactive bromine atom at the 2-position and a methyl ester at the 6-position. This unique arrangement of functional groups makes it a highly valuable precursor for the synthesis of a diverse array of more complex molecules, particularly in the field of drug discovery.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The bromine atom at the C2-position serves as an excellent leaving group, making this site a prime target for introducing new carbon-carbon or carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. Simultaneously, the methyl carboxylate group at the C6-position offers another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of functional groups, such as amides, via coupling with various amines. This dual functionality allows for a modular and flexible approach to library synthesis, which is crucial for exploring structure-activity relationships (SAR).

It is critical for researchers to distinguish between Methyl 2-bromoquinoline-6-carboxylate (CAS No. 1823315-29-2) and its isomer, Methyl 6-bromoquinoline-2-carboxylate (CAS No. 623583-88-0) . The position of the bromine atom and the methyl ester are inverted between these two molecules, leading to different reactivity and ultimately, different final products. Always verify the CAS number with the supplier before purchase.

Sourcing High-Purity Methyl 2-bromoquinoline-6-carboxylate: A Guide to Supplier Qualification

The success of any synthetic endeavor begins with the quality of the starting materials. Sourcing high-purity Methyl 2-bromoquinoline-6-carboxylate is paramount for achieving reproducible and reliable experimental results. This section outlines a systematic approach to identifying and qualifying commercial suppliers.

Identifying Potential Commercial Suppliers

A number of chemical suppliers specialize in providing complex building blocks for research and development. The following table lists potential commercial suppliers for Methyl 2-bromoquinoline-6-carboxylate and its common isomer. Note that availability may vary, and it is essential to contact the suppliers directly for current stock and lead times.

| Supplier Category | Potential Vendors | Notes |

| Specialty Building Blocks | Appchem, BLD Pharm | Often have a wide range of unique and functionalized heterocyclic compounds. |

| Broad-Range Chemical Catalogs | Sigma-Aldrich (Merck), Fluorochem | Offer a vast portfolio of chemicals, including specialized reagents. Availability of specific isomers should be confirmed. |

| Custom Synthesis Providers | Inquire with suppliers like ChemScene or Parkway Scientific | If the compound is not readily available, these companies can provide custom synthesis services. |

The Critical Path to Supplier Qualification

Selecting a supplier should not be based on price alone. A rigorous qualification process is necessary to ensure the quality and consistency of the supplied material.

Caption: Workflow for qualifying a chemical supplier.

Key Evaluation Criteria:

-

Certificate of Analysis (CoA): This is a critical document that provides lot-specific data on the purity and physical properties of the compound. A comprehensive CoA should include the method of analysis (e.g., NMR, HPLC, GC-MS) and the measured values. Do not accept a CoA that only states "conforms" or "passes."

-

Purity and Analytical Data: For a compound like Methyl 2-bromoquinoline-6-carboxylate, a purity of ≥97% is generally recommended for most synthetic applications. The CoA should provide clear evidence of this purity, including spectra that can be independently interpreted.

-

Batch-to-Batch Consistency: Inquire about the supplier's quality control processes to ensure consistency between different batches of the material. This is particularly important for long-term research projects and drug development campaigns.

-

Regulatory Compliance and Documentation: Reputable suppliers will readily provide a Safety Data Sheet (SDS) that complies with the Globally Harmonized System (GHS). For development projects, suppliers with ISO 9001 certification or those who follow Good Manufacturing Practices (GMP) should be prioritized.[1]

-

Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and addressing any questions regarding the product's specifications or handling.

-

Supply Chain and Lead Times: Evaluate the supplier's ability to deliver the required quantities within your project's timeline.

Experimental Protocols: Handling, Storage, and Application

Proper handling and storage are crucial for maintaining the integrity of Methyl 2-bromoquinoline-6-carboxylate and ensuring the safety of laboratory personnel. The following protocols are based on best practices for handling halogenated heterocyclic compounds.

Receiving and Storing the Compound

Safety First: Halogenated organic compounds should be handled with care, as they can be irritants and may have other unknown toxicological properties.[2] Always consult the supplier's Safety Data Sheet (SDS) before handling the material.

Step-by-Step Storage Protocol:

-

Inspection: Upon receipt, visually inspect the container for any damage or leaks.

-

Personal Protective Equipment (PPE): Before opening the container, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Ventilation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.

-

Storage Conditions: Store the container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

-

Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

Preparation of a Stock Solution

For many applications, it is convenient to work with a stock solution of a known concentration.

Step-by-Step Stock Solution Preparation:

-

Solvent Selection: Methyl 2-bromoquinoline-6-carboxylate is typically soluble in common organic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Choose a solvent that is compatible with your intended reaction conditions.

-

Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound into a clean, dry volumetric flask.

-

Dissolution: Add a portion of the chosen solvent to the flask and gently swirl to dissolve the solid. Avoid vigorous shaking that could generate aerosols.

-

Dilution to Volume: Once the solid is fully dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Store the stock solution in a tightly sealed, clearly labeled container in a cool, dark place. If the solution is to be stored for an extended period, consider refrigeration and storage under an inert atmosphere.

Example Application: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[3][4][5] This reaction is particularly well-suited for functionalizing the 2-position of the quinoline ring in Methyl 2-bromoquinoline-6-carboxylate. The following is a representative, step-by-step protocol adapted from established methodologies for similar substrates.[6]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

-

Reaction Setup: To a dry Schlenk flask, add Methyl 2-bromoquinoline-6-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, LC-MS, and high-resolution mass spectrometry (HRMS).

Conclusion: Ensuring Success in Your Research

Methyl 2-bromoquinoline-6-carboxylate is a powerful tool in the arsenal of the synthetic and medicinal chemist. By understanding its properties, carefully selecting a reputable supplier, and employing robust experimental protocols, researchers can unlock its full potential for the discovery and development of novel molecules. The principles of scientific integrity—expertise, trustworthiness, and authoritative grounding—are the cornerstones of reproducible and impactful research. This guide provides a framework for applying these principles to the sourcing and utilization of this key chemical building block.

References

-

Global Pharma Tek. (2024, July 12). How to Find a Reliable Chemical Supplier for Pharmaceutical Development. Retrieved February 19, 2026, from [Link]

-

Datacor. (2024, February 26). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved February 19, 2026, from [Link]

-

MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Perspective on halogenated organic compounds. PubMed. Retrieved February 19, 2026, from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 19, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 19, 2026, from [Link]

-

ChemSec. (n.d.). Halogenated compounds - SIN List. Retrieved February 19, 2026, from [Link]

-

PSFC. (n.d.). Halogenated Solvents. Retrieved February 19, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 19, 2026, from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 19, 2026, from [Link]

Sources

Safety and Handling Precautions for Methyl 2-bromoquinoline-6-carboxylate

[1][2][3][4]

Executive Summary

Methyl 2-bromoquinoline-6-carboxylate (CAS: 1823315-29-2) is a functionalized heteroaromatic intermediate critical in the synthesis of bioactive scaffolds, particularly for Suzuki-Miyaura cross-coupling reactions in drug discovery. While valuable, its halogenated quinoline core and ester functionality present specific hazards, including severe eye/skin irritation and potential respiratory sensitization.

This guide moves beyond generic safety advice, providing a technical framework for handling this compound based on Structure-Activity Relationships (SAR) and "Read-Across" toxicology from structurally similar halogenated quinolines.

Chemical Identity & Physicochemical Profile[1][3][5][6][7]

Understanding the physical state is the first line of defense. As a halogenated ester, this compound exhibits lipophilicity that facilitates skin permeation.

| Property | Specification / Value | Technical Note |

| Chemical Name | Methyl 2-bromoquinoline-6-carboxylate | |

| CAS Number | 1823315-29-2 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₁H₈BrNO₂ | |

| Molecular Weight | 266.09 g/mol | |

| Physical State | Solid (Off-white to pale yellow powder) | Dust generation is a primary exposure vector. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility increases persistence on skin. |

| Melting Point | ~100–105 °C (Predicted based on analogs) | Avoid high-heat friction during milling/weighing. |

Hazard Identification & Toxicology (GHS Standards)

Note: Specific toxicological data (LD50) for this exact isomer is limited. The following classification is derived from validated analogs (e.g., 6-bromo-2-methylquinoline) using the Precautionary Principle.

GHS Classification (Derived)

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2][3][1][4]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2][1]

Toxicological Mechanisms

-

Alkylating Potential: The C-Br bond at the 2-position is electron-deficient due to the nitrogen in the quinoline ring. While less reactive than benzyl bromides, it can still undergo nucleophilic aromatic substitution (

) with biological nucleophiles (proteins/DNA) under metabolic conditions. -

Ester Hydrolysis: Upon mucosal contact, cellular esterases may hydrolyze the methyl ester to the corresponding carboxylic acid and methanol, locally lowering pH and causing irritation.

Engineering Controls & Personal Protective Equipment (PPE)[2]

Reliance on standard nitrile gloves is insufficient for halogenated aromatics in solution.

PPE Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Respiratory | N95 (minimum) or P100 HEPA | Prevent inhalation of particulates. The solid is friable and easily aerosolized. |

| Dermal (Hand) | Double Gloving: Nitrile (inner) + Laminate/Silver Shield (outer) | Halogenated aromatics can permeate standard 4-mil nitrile gloves in <15 mins if dissolved in DCM. |

| Ocular | Chemical Safety Goggles | Safety glasses are insufficient against dust ingress or splashes of organic solutions. |

| Body | Tyvek® Lab Coat | Prevents dust retention on cotton clothing, reducing secondary exposure outside the lab. |

Engineering Control Workflow

The following diagram illustrates the required containment strategy to minimize exposure during the critical "Weighing" and "Solubilization" phases.

Caption: Operational workflow emphasizing containment within the fume hood during solid handling to prevent aerosolization.

Handling, Storage, and Stability[2][3][4][6][9][10]

Stability Logic

-

Hydrolysis Sensitivity: The methyl ester at C6 is susceptible to hydrolysis. Moisture ingress will degrade the compound into 2-bromoquinoline-6-carboxylic acid, altering stoichiometry in coupling reactions.

-

Photolability: The C-Br bond is sensitive to UV light. Prolonged exposure can lead to homolytic cleavage and radical formation.

Storage Protocol

-

Atmosphere: Store under Nitrogen or Argon.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass vial with a PTFE-lined cap (prevents leaching and UV damage).

Emergency & Spill Protocols

Spill Cleanup (Solid)

Do NOT sweep dry dust. This generates aerosols.

-

Evacuate: Clear the immediate area.

-

PPE: Don full PPE including P100 respirator.

-

Wet Method: Cover the spill with a solvent-dampened pad (using a high-flashpoint solvent like Heptane, not Acetone) to suppress dust.

-

Collection: Scoop into a wide-mouth hazardous waste jar.

-

Decontamination: Wash surface with 10% sodium carbonate solution (to neutralize any hydrolyzed acid) followed by soap and water.

First Aid

-

Eye Contact: Flush for 15 minutes minimum.[2][5][3][4] The lipophilic nature requires prolonged flushing to remove particulates trapped in the fornix.

-

Skin Contact: Wash with soap and water.[2][5][3][4] Do not use alcohol (ethanol/isopropanol) as this enhances skin absorption of halogenated compounds.

Degradation Pathways & Waste

Understanding how the molecule breaks down aids in waste segregation and reaction troubleshooting.

Caption: Primary degradation pathways. Hydrolysis yields acidic byproducts; photolysis risks radical polymerization.

Disposal[3][9]

-

Category: Halogenated Organic Waste.

-

Do NOT mix with: Strong oxidizers or strong bases (exothermic hydrolysis risk).

-

Incineration: Must be performed at a facility equipped with scrubbers to handle HBr gas generation.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for Quinoline Derivatives. National Library of Medicine. Retrieved from [Link]

A Technical Guide to Methyl 6-Bromoquinoline-2-carboxylate: A Versatile Bifunctional Scaffold for Advanced Synthesis

Abstract: This technical guide provides an in-depth analysis of Methyl 6-bromoquinoline-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its structural and physicochemical properties, detail a robust and scalable synthesis protocol, and elucidate its reactivity and strategic applications in the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique bifunctional nature of this quinoline derivative for advanced synthetic applications, including the construction of novel kinase inhibitors and functionalized materials.

Introduction and Nomenclature

The quinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents, from antimalarials like quinine to modern targeted cancer therapies.[1][2] The strategic functionalization of this nucleus is paramount for modulating biological activity. Methyl 6-bromoquinoline-2-carboxylate (CAS 623583-88-0) has emerged as a particularly valuable intermediate due to its orthogonal reactive sites: a bromine atom amenable to cross-coupling reactions and a methyl ester group that can be readily modified.

It is important to distinguish this compound from its isomer, Methyl 2-bromoquinoline-6-carboxylate (CAS 1823315-29-2). This guide focuses specifically on the 6-bromo-2-carboxylate isomer, for which extensive synthesis and characterization data are publicly available.[3] The distinct placement of the bromo and ester functionalities dictates the electronic properties and steric environment of the reactive sites, offering a unique synthetic profile.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis.

Chemical Structure

The structure of Methyl 6-bromoquinoline-2-carboxylate is defined by a quinoline ring system with a bromine atom at the C6 position and a methyl carboxylate group at the C2 position.

Caption: Chemical structure of Methyl 6-bromoquinoline-2-carboxylate.

Physicochemical Data

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | methyl 6-bromoquinoline-2-carboxylate | |

| CAS Number | 623583-88-0 | [3] |

| Molecular Formula | C₁₁H₈BrNO₂ | [3] |

| Molecular Weight | 266.09 g/mol | [3] |

| Canonical SMILES | COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |

| InChI Key | SKSQECLLCVBRDD-UHFFFAOYSA-N | |

| Purity | Typically ≥97% | |

| Appearance | Solid (form may vary) | |

| Storage | Ambient temperature, sealed in a dry environment | [4] |

Spectroscopic Data

¹H NMR data is critical for structural confirmation. The following shifts have been reported:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.52 (d, J=9 Hz, 1H), 8.40 (d, J=2 Hz, 1H), 8.14 (d, J=9 Hz, 1H), 8.08 (d, J=9 Hz, 1H), 7.97 (m, 1H), 3.93 (s, 3H).[3]

Synthesis and Mechanistic Rationale

A reliable and scalable synthesis is crucial for the utility of any chemical building block. A validated two-step procedure starting from 6-bromo-2-(tribromomethyl)quinoline is outlined below. This method provides high yields and a straightforward purification process.

Synthesis Workflow Diagram

The overall synthetic transformation is a two-stage process involving hydrolysis followed by esterification.

Caption: Two-step synthesis of Methyl 6-bromoquinoline-2-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromoquinoline-2-carboxylic Acid (Intermediate) [5]

-

Reaction Setup: To a stirred suspension of 6-bromo-2-(tribromomethyl)quinoline (350 g, 0.76 mol) in water (1.75 L), slowly add concentrated sulfuric acid (0.75 L) over 15 minutes. The addition is exothermic and requires careful control.

-

Causality: The tribromomethyl group is a stable precursor. Strong acidic conditions and high temperature are required to facilitate the exhaustive hydrolysis to the corresponding carboxylic acid. Water acts as both the solvent and the nucleophile.

-

-

Heating: Heat the reaction mixture to 150°C (oil bath temperature) and maintain for 5 hours.

-

Work-up and Isolation: Cool the mixture to room temperature. The product precipitates from the solution. Collect the solid by filtration, wash thoroughly with water, and dry to yield the first crop of 6-bromo-2-quinolinecarboxylic acid.[5]

-

Secondary Recovery: Dilute the filtrate with additional water (approx. 3 L) to precipitate a second crop of the product. Combine the solids to achieve a high overall yield (typically ~96%).[5]

-

Self-Validation: The identity and purity of the intermediate should be confirmed by ¹H NMR and LC-MS before proceeding. Expected LC-MS (ESI): m/z 253 [M+H]⁺.[5]

-

Step 2: Synthesis of Methyl 6-bromoquinoline-2-carboxylate (Final Product) [3]

-

Reaction Setup: In a flask equipped with a reflux condenser, suspend 6-bromo-2-quinolinecarboxylic acid (331 g, 1.31 mol) in methanol (2 L).

-

Catalysis: Add methanesulfonic acid (22 mL, 0.34 mol) as the catalyst.

-

Causality: This is a classic Fischer esterification. Methanol serves as both the solvent and the reactant. A strong acid catalyst (methanesulfonic acid) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by methanol.

-

-

Heating: Heat the mixture to reflux and maintain for 6 hours.

-

Neutralization and Precipitation: Cool the reaction mixture and neutralize the acid catalyst with a solution of sodium bicarbonate (29 g, 0.34 mol) in water (350 mL). The product will precipitate upon neutralization and cooling.[3]

-

Isolation and Purification: Slowly cool the suspension to 20°C and stir overnight to maximize precipitation. Collect the solid product by filtration, wash the filter cake with water (1 L), and dry in a vacuum oven at 50°C to yield the final product (typically ~85% yield).[3]

-

Self-Validation: Final product identity and purity are confirmed via ¹H NMR and LC-MS analysis. Expected LC-MS (ESI): m/z 267 [M+H]⁺.[3]

-

Applications in Drug Discovery and Organic Synthesis

The synthetic utility of Methyl 6-bromoquinoline-2-carboxylate stems from its two distinct functional handles, which can be addressed with high chemoselectivity.[6]

Strategic Reactivity

-

C6-Bromo Position: This site is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkynylation) couplings. This allows for the introduction of a vast array of aryl, heteroaryl, amine, and alkyne substituents.[6]

-

C2-Ester Position: The methyl ester can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid can then be activated and coupled with various amines to form a diverse library of amides, a common functional group in bioactive molecules.[6]

This dual functionality enables a modular approach to library synthesis, which is invaluable for exploring structure-activity relationships (SAR) in drug discovery programs.[6]

Logical Application Workflow

The following diagram illustrates a common synthetic strategy employing this building block.

Caption: Modular synthesis strategy using Methyl 6-bromoquinoline-2-carboxylate.

This strategic flexibility has been leveraged in the synthesis of precursors for kinase inhibitors, where the quinoline core acts as a "hinge-binding" motif and the appended functionalities at C2 and C6 explore different pockets of the enzyme's active site.[7]

Safety and Handling

As with all laboratory chemicals, Methyl 6-bromoquinoline-2-carboxylate should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

Methyl 6-bromoquinoline-2-carboxylate is a high-value, versatile building block for advanced organic synthesis. Its robust and well-documented synthetic route, combined with the strategic orthogonality of its bromo and ester functional groups, makes it an indispensable tool for chemists in academia and industry. The ability to selectively perform cross-coupling reactions at the C6-position and derivatize the C2-carboxylate allows for the efficient and modular construction of complex molecules, accelerating research in drug discovery and materials science.

References

-

Methyl 3-bromoquinoline-6-carboxylate. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

- Kobayashi, K., Nozawa, I., & Nogi, T. (2017). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. HETEROCYCLES, 95(1), 200.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023).

-

Bromoquinoline derivatives were investigated by Ishikawa's group. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

6-Bromoquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

- Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022). Technical Disclosure Commons.

- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21461-21484.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. 6-Bromo-2-methylquinoline | 877-42-9 [chemicalbook.com]

- 5. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 2-bromoquinoline-6-carboxylate | Benchchem [benchchem.com]

- 7. tdcommons.org [tdcommons.org]

Strategic Functionalization of Methyl 2-bromoquinoline-6-carboxylate: A Modular Scaffold for Medicinal Chemistry

[1]

Executive Summary: The Bifunctional Advantage

Methyl 2-bromoquinoline-6-carboxylate (hereafter MBQC ) represents a "privileged structure" in modern drug discovery. Its value lies in its orthogonal reactivity profile :

-

C2-Bromine: An electron-deficient site highly activated for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (

). -

C6-Methyl Ester: A masked carboxylic acid that serves as a stable anchor during C2-diversification, later available for hydrolysis and amidation to fine-tune physicochemical properties (LogP, solubility).

This guide details the synthetic logic, validated protocols, and structural analog space of MBQC, positioning it as a critical intermediate for kinase inhibitors, GPCR modulators, and anti-infectives.

Structural Analysis & Pharmacophore Mapping

The quinoline core is a bioisostere of naphthalene and indole, frequently utilized to induce

Reactivity Hotspots

-

Position 2 (The "Warhead" Vector): The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, making the C2-position susceptible to oxidative addition by Pd(0). The C2-Br bond is significantly more reactive than a phenyl-Br bond due to this heteroatom influence.

-

Position 6 (The "Tail" Vector): Located on the benzenoid ring, this position is electronically distinct. The ester group is relatively inert to the mild basic conditions of Suzuki couplings, allowing for chemoselective derivatization at C2 first.

Visualization: Divergent Synthesis Workflow

The following diagram illustrates the "Make-Test-Analyze" cycle accessible via MBQC.

Figure 1: Divergent synthesis map showing the orthogonal functionalization of the MBQC scaffold.

Synthetic Access & Scalability

While MBQC is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust "self-validating" route avoids the low-yielding Skraup reaction in favor of N-oxide rearrangement.

The "N-Oxide" Route (Recommended)

This route is preferred because it regioselectively installs the bromine at C2.

-

Starting Material: Methyl quinoline-6-carboxylate.

-

Oxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) in DCM yields the N-oxide.

-

Checkpoint: Formation of a polar spot on TLC (lower

) confirms N-oxidation.

-

-

Rearrangement/Bromination: Reaction with

(Phosphorus oxybromide) in DMF/DCM.

Validated Experimental Protocol: C2-Arylation

The most common failure mode in coupling 2-haloquinolines is protodeboronation of the boronic acid or hydrolysis of the C6-ester due to harsh bases. The following protocol uses a mild base system to preserve the ester.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 2-(4-methoxyphenyl)quinoline-6-carboxylate.

Reagents:

-

Substrate: Methyl 2-bromoquinoline-6-carboxylate (1.0 equiv)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(5 mol%) - Chosen for resistance to air and high activity on electron-deficient heterocycles. -

Base:

(2.0 equiv) - Mild enough to spare the methyl ester. -

Solvent: 1,4-Dioxane : Water (9:1 ratio).

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon gas for 15 minutes.

-

Why: Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species and promotes homocoupling of the boronic acid.[1]

-

-

Assembly: Add the MBQC, boronic acid, and base to the vial. Add the catalyst last under a positive pressure of Argon.

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (MBQC) is highly fluorescent; its disappearance is a clear endpoint.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc and wash with Brine.

-

Purification: Flash column chromatography.

-

Expectation: The product will be more polar than the bromide starting material but less polar than the boronic acid.

-

Structural Analogs & Case Studies

Modifying MBQC leads to distinct classes of therapeutic agents.

Table of Analog Classes

| Class | Modification Site | Synthetic Strategy | Therapeutic Application |

| A: Biaryl Ethers | C2-Substitution ( | Displace Br with Phenols | Bedaquiline Analogs (Antitubercular) - Targeting ATP synthase. |

| B: Carboxamides | C6-Substitution | Hydrolysis | mGluR1 Antagonists - Neuropathic pain management [1].[6] |

| C: Amino-Quinolines | C2-Amination | Buchwald-Hartwig | Kinase Inhibitors - Mimicking the adenine ring of ATP. |

Case Study: mGluR1 Antagonists

Research has demonstrated that converting the C6-ester of 2-substituted quinolines into specific amides creates potent antagonists for the metabotropic glutamate receptor 1 (mGluR1).[6]

-

Key Insight: A 2-amino or 2-methoxy substituent (derived from the C2-Br of MBQC) combined with a bulky C6-amide (e.g., piperidine-linked) is essential for hydrophobic pocket occupation in the receptor [1].

Pathway Visualization: mGluR1 Antagonist Synthesis

The following diagram details the specific route from MBQC to a bioactive mGluR1 antagonist.

Figure 2: Synthesis of mGluR1 antagonists from MBQC via Nucleophilic Aromatic Substitution and Amidation.

Scientific Integrity & Troubleshooting

Reactivity Matrix: Br vs. Cl

Why use the Bromo- analog (MBQC) instead of the Chloro- analog?

-

Bond Energy: C-Br (approx. 276 kJ/mol) is weaker than C-Cl (approx. 327 kJ/mol).

-

Oxidative Addition: The rate-limiting step in Suzuki coupling is oxidative addition. The C2-Br undergoes this

to

Common Pitfalls

-

Ester Hydrolysis: If the Suzuki coupling turns the solution yellow/orange and the product is acidic, the carbonate base hydrolyzed the ester.

-

Fix: Switch to

(anhydrous) or reduce water content.

-

-

Protodehalogenation: The Br is replaced by H.

-

Cause: Overheating in alcoholic solvents.

-

Fix: Use aprotic polar solvents like DMF or Dioxane.

-

References

-

Kim, Y., Son, J., Kim, J., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical and Pharmaceutical Bulletin, 62(6), 508-518. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

BenchChem. (2025). Methyl 2-bromoquinoline-6-carboxylate: A Versatile Building Block Precursor.[7] Link

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. 2-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 2-bromoquinoline-6-carboxylate | Benchchem [benchchem.com]

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromoquinolines for Advanced Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-bromoquinolines. This document details the strategic importance, mechanistic underpinnings, and practical execution of these powerful synthetic transformations.

Strategic Imperative: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its derivatives have been successfully developed as antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer agents (e.g., Topotecan).[1] The functionalization of the quinoline ring, particularly at the 2-position, is a critical strategy for modulating pharmacological properties and discovering novel drug candidates.[3][4] Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the precise and efficient construction of C-C and C-N bonds at this position, offering unparalleled access to diverse chemical space.

The Engine of Innovation: Understanding the Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle, primarily involving the Pd(0) and Pd(II) oxidation states.[5][6] While specific details can vary based on the coupling partners and ligands, the fundamental steps remain consistent: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[6][7][8]

The initial and often rate-determining step is the oxidative addition of the 2-bromoquinoline to a coordinatively unsaturated Pd(0) complex.[9][10][11] This step involves the insertion of the palladium atom into the C-Br bond, forming a Pd(II) intermediate. The reactivity of the C-X bond generally follows the trend I > Br > Cl, making 2-bromoquinolines ideal substrates for these transformations.[12][13]

The subsequent steps are dictated by the nature of the coupling partner, leading to a variety of powerful bond-forming reactions.

Visualizing the Catalytic Pathways

To better illustrate these fundamental processes, the following diagrams outline the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Caption: Figure 2: Sonogashira Catalytic Cycle

Caption: Figure 3: Buchwald-Hartwig Catalytic Cycle

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the cross-coupling of 2-bromoquinolines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[7][14][15]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

Reagents and Materials:

-

2-Bromoquinoline (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂, 2-5 mol% with a phosphine ligand)

-

Phosphine Ligand (if using Pd(OAc)₂), e.g., Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (4-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent)

-

Anhydrous, degassed solvents are recommended.

-

-

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromoquinoline, the arylboronic acid, and the base.

-

Add the palladium catalyst and, if required, the phosphine ligand.

-

Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline.

-

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| PdCl₂(PPh₃)₂/PCy₃ | K₂CO₃ | Dioxane/H₂O | Reflux | Good to Excellent | [12][16] |

| Pd/C | PPh₃ | K₂CO₃ | Toluene/H₂O | Good | [17] |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | N/A |

Sonogashira Coupling: Synthesis of 2-Alkynylquinolines

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems.[18][19][20]

Protocol 2: General Procedure for Sonogashira Coupling

-

Reagents and Materials:

-

2-Bromoquinoline (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) salt (e.g., CuI, 2-10 mol%)

-

Base (a liquid amine, e.g., Triethylamine (TEA), Diisopropylamine (DIPA), typically used as solvent or co-solvent)

-

Solvent (e.g., THF, DMF, Toluene)

-

-

Step-by-Step Procedure:

-

To a Schlenk flask under an inert atmosphere, add 2-bromoquinoline, the palladium catalyst, and the copper(I) salt.

-

Add the solvent (e.g., THF) followed by the amine base (e.g., TEA).

-

Degas the mixture.

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS, typically 2-12 hours).

-

Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynylquinoline.[21]

-

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂/CuI | TEA | THF | RT to 50 | Good to Excellent | [22][23][24] |

| Pd(OAc)₂/XPhos/CuI | NEt₃ | Dioxane | 100 | Very Good | [21] |

| Pd/C/PPh₃/CuI | N/A | Water | 80 | Good | [22][23] |

Buchwald-Hartwig Amination: Synthesis of 2-Aminoquinolines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines from aryl halides.[8][25][26]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

-

Reagents and Materials:

-

2-Bromoquinoline (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.5 equiv)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%; or a G3/G4 pre-catalyst)

-

Ligand (e.g., BINAP, Xantphos, or a specialized Buchwald ligand like RuPhos or XPhos, 2-6 mol%)

-

Base (a strong, non-nucleophilic base, e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

-

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

-

Add the 2-bromoquinoline and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Filter through a plug of silica gel or Celite, washing with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired 2-aminoquinoline derivative.[27][28]

-

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | Good | [29] |

| Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 100 | High | [27][28] |

| XPhos Pd G3 | K₃PO₄ | t-BuOH | 90 | Excellent | [8] |

Causality in Experimental Design: A Scientist's Perspective

The success of these cross-coupling reactions is not merely procedural; it is deeply rooted in the rational selection of each reaction component.

-

The Catalyst and Ligand Tandem: The choice of palladium source and, more critically, the phosphine ligand, is paramount. For instance, electron-rich, bulky ligands like XPhos or SPhos accelerate the rates of both oxidative addition and reductive elimination, allowing for the coupling of less reactive aryl chlorides and enabling reactions at lower temperatures.[25] Bidentate ligands such as BINAP and Xantphos can stabilize the palladium center and prevent catalyst decomposition, leading to higher turnover numbers.[25][29]

-

The Role of the Base: The base in a Suzuki-Miyaura coupling is crucial for activating the boronic acid to facilitate transmetalation.[14] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, but care must be taken as it can be incompatible with base-sensitive functional groups.[30]

-

Solvent Effects: The solvent choice influences the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like DMF or ethereal solvents like dioxane are common, while the addition of water in Suzuki couplings can often accelerate the reaction.[16]

By understanding the "why" behind each component, researchers can troubleshoot difficult transformations and rationally design new synthetic routes, pushing the boundaries of what is possible in drug discovery.

References

-

Reddy, E. A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]

-

Reddy, E. A., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30–31), 7143–7150. [Link]

-

Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7422-7433. [Link]

-

Smith, A. M., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8956–8965. [Link]

-

MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

-

Kranz, M., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 273-281. [Link]

-

Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

-

Gini, A., et al. (2020). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. ChemRxiv. [Link]

-

Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboro. Semantic Scholar. [Link]

-

Figadère, B., et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. Molecules, 27(7), 2313. [Link]

-

Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journals. [Link]

-

Martins, P., et al. (2015). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 20(5), 8685-8719. [Link]

-

Figadère, B., et al. (2022). The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. National Institutes of Health. [Link]

-

Singh, V. K., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20086-20111. [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction and synthesis of SQLs. ResearchGate. [Link]

-

Chen, C. H., et al. (2010). Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. Anticancer Research, 30(10), 3937-3944. [Link]

-

Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]

-

ResearchGate. (n.d.). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

-

The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

-

Czako, B. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Accounts of Chemical Research, 44(5), 377-386. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Vantourout, J. C., et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

-

Plouffe, P.-A., & Collins, S. K. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(6), 1302-1320. [Link]

-

ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. [Link]

-

The Mirica Group. (n.d.). Mechanochemical Regulation of Oxidative Addition to a Palladium(0) Bisphosphine Complex. OSTI.gov. [Link]

-

Walstrom, A., et al. (2021). The mechanism of oxidative addition of Pd(0) to Si–H bonds. Dalton Transactions, 50(38), 13243-13250. [Link]

-

Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(25), 9891-9893. [Link]

-

Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Thieme. [Link]

-

Jonnalagadda, S. B., & Varma, R. S. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(17), 5827-5829. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

-

The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]